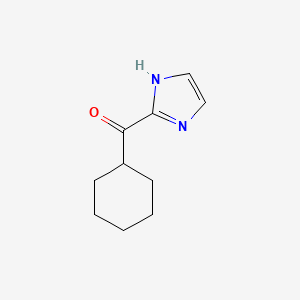

2-cyclohexanecarbonyl-1H-imidazole

Overview

Description

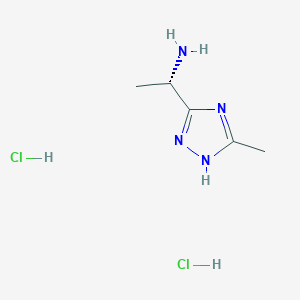

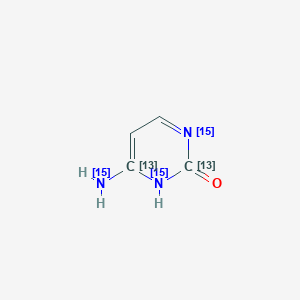

2-Cyclohexanecarbonyl-1H-imidazole is a chemical compound used for pharmaceutical testing . It has the molecular formula C10H14N2O .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular weight of this compound is 178.23 . The InChI code for this compound is 1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Scientific Research Applications

Fluorescent Organogelators and Sensing

A study by Li et al. (2017) highlights the application of a fluorescent organogelator with gelation-assisted piezochromic and fluoride-sensing properties. The incorporation of imidazole rings facilitates solvent gelation through π-π stacking and hydrogen bonding, enabling selective fluoride anion response and providing a platform for recyclable chemosensors (Li et al., 2017).

Catalysis and Chemical Synthesis

Lee et al. (2022) describe the synthesis of Imidazo[1,2-f]phenanthridines via a magnetic MOF-catalyzed coupling and cyclization process. This method showcases the versatility of imidazole derivatives in facilitating the construction of complex molecular architectures with potential anti-tumor activities (Lee et al., 2022).

Liu and Shi (2008) report an imidazole-mediated cascade [2 + 2 + 2] annulation reaction, demonstrating the synthetic utility of imidazole in the diastereoselective construction of multiply substituted cyclohexanes, useful in organic synthesis (Liu & Shi, 2008).

Advanced Materials

Cui et al. (2017) explore the use of bis(imidazole) ligands in assembling Co(ii) coordination polymers, demonstrating structural variability and potential applications in photocatalysis due to their unique electrochemical properties (Cui et al., 2017).

Photophysical Studies

Del Valle et al. (2008) investigate the fluorescence spectroscopy and amplified spontaneous emission of phenylimidazoles, revealing insights into the excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)imidazoles. This study sheds light on the photophysical properties of imidazole derivatives, emphasizing their potential as liquid-state laser dyes (Del Valle, Claramunt, & Catalán, 2008).

Mechanism of Action

The synthesis of imidazoles has been a topic of recent research. For instance, one method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-cyclohexanecarbonyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. For instance, this compound can act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites. This interaction can modulate the enzyme’s catalytic activity, thereby affecting various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, this compound may affect the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The imidazole ring can form coordination complexes with metal ions, which can either inhibit or activate enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by environmental conditions, such as temperature and pH. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The imidazole ring can participate in redox reactions, influencing the activity of enzymes involved in oxidative metabolism. Additionally, this compound can affect the levels of key metabolites by modulating the activity of enzymes that catalyze their synthesis or degradation. These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity, as its localization within specific organelles or cellular regions can affect its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it can interact with .

properties

IUPAC Name |

cyclohexyl(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRORDHYYBFCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737224 | |

| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61985-28-2 | |

| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)

![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)